molecular formula C11H15Cl2NO B13311998 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol

3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13311998
M. Wt: 248.15 g/mol
InChI Key: SLMWOYMBXGNBPS-UHFFFAOYSA-N
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Description

3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a 2,4-dichlorophenyl group attached to an ethylamino group, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol typically involves the reduction of 1-(2,4-dichlorophenyl)ethanone followed by a reaction with 3-aminopropanol. The reduction step can be carried out using hydrogenation in the presence of a suitable catalyst such as palladium on carbon. The subsequent reaction with 3-aminopropanol is usually performed under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and automated systems for the addition of reagents can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol
  • 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}butan-1-ol
  • 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}butan-2-ol

Uniqueness

3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its stability and reactivity compared to similar compounds without such substituents .

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

3-[1-(2,4-dichlorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H15Cl2NO/c1-8(14-5-2-6-15)10-4-3-9(12)7-11(10)13/h3-4,7-8,14-15H,2,5-6H2,1H3

InChI Key

SLMWOYMBXGNBPS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NCCCO

Origin of Product

United States

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